

Preliminary Efficacy of ML356: A Technical Overview

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Compound of Interest

Compound Name: ML356

Cat. No.: B609152

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of **ML356**, a potent and selective inhibitor of the thioesterase (TE) domain of human fatty acid synthase (FASN). The information presented herein is compiled from publicly available research, primarily the probe report from the National Institutes of Health (NIH) Molecular Libraries Program.

Core Efficacy and Physicochemical Properties

ML356 has been identified as a first-in-class inhibitor of the FASN-TE domain, a critical enzyme in the terminal step of de novo fatty acid synthesis.^[1] Inhibition of this domain blocks the release of palmitate, the primary product of FASN, leading to a disruption of lipid metabolism, which is often upregulated in various disease states, including cancer.

Biochemical Potency

The primary efficacy of **ML356** is defined by its potent inhibition of the FASN-TE domain.

Compound	Target	IC50 (nM)
ML356	FASN-TE	334

In Vitro ADME Properties

A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of **ML356** is provided below, offering insights into its drug-like characteristics.

Property	Value
Aqueous Solubility	
PBS (pH 7.4)	2.4 µg/mL (5.7 µM)
PAMPA Permeability	
(pH 7.4)	0.2×10^{-6} cm/s
Plasma Protein Binding	
Human	99.8%
Mouse	99.6%
Plasma Stability	
Human (3 hr)	101%
Mouse (3 hr)	99%
Microsomal Stability	
Human (1 hr)	103%
Mouse (1 hr)	98%
Hepatocyte Cytotoxicity	
(LC50)	> 50 µM

Experimental Protocols

The following sections detail the methodologies employed in the preliminary efficacy studies of **ML356**.

FASN-TE Biochemical Inhibition Assay

This assay quantifies the direct inhibitory effect of **ML356** on the isolated FASN-TE domain.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ML356** against the FASN-TE domain.

Materials:

- Recombinant human FASN-TE domain
- **ML356**
- 4-methylumbelliferyl heptanoate (substrate)
- Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 12.5 mM NaCl, 0.001% Brij-35)
- Dimethyl sulfoxide (DMSO)
- Microplate reader (fluorescence)

Procedure:

- Prepare a stock solution of **ML356** in DMSO.
- Perform serial dilutions of the **ML356** stock solution to create a range of test concentrations.
- Add the FASN-TE enzyme to the wells of a microplate containing the assay buffer.
- Add the diluted **ML356** or DMSO (vehicle control) to the respective wells and incubate for a predetermined period.
- Initiate the enzymatic reaction by adding the substrate, 4-methylumbelliferyl heptanoate.
- Monitor the fluorescence increase resulting from the cleavage of the substrate over time using a microplate reader.
- Calculate the rate of reaction for each concentration of **ML356**.
- Plot the reaction rates against the logarithm of the **ML356** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Palmitate Biosynthesis Inhibition Assay

This cell-based assay measures the ability of **ML356** to inhibit the synthesis of new fatty acids within a cellular context.

Objective: To confirm the on-target effect of **ML356** by measuring the inhibition of de novo palmitate synthesis in a cellular environment.

Materials:

- Cancer cell line known to overexpress FASN (e.g., PC-3)
- **ML356**
- Radiolabeled acetate (e.g., [1,2-¹⁴C]-acetic acid)
- Cell culture medium and supplements
- Scintillation counter
- Multi-well cell culture plates

Procedure:

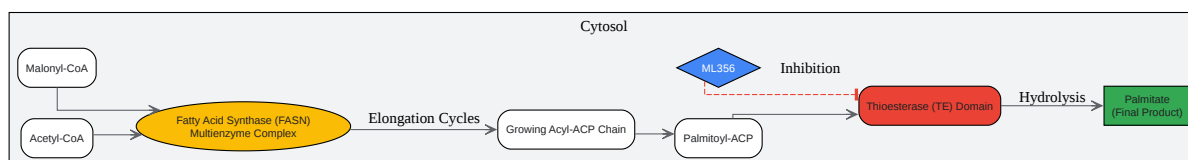
- Seed the cancer cells in multi-well plates and allow them to adhere and grow overnight.
- Treat the cells with various concentrations of **ML356** or DMSO (vehicle control) for a specified duration.
- Introduce radiolabeled acetate to the cell culture medium and incubate to allow for its incorporation into newly synthesized lipids.
- After the incubation period, wash the cells to remove unincorporated radiolabeled acetate.
- Lyse the cells and extract the total lipids.
- Quantify the amount of radiolabel incorporated into the lipid fraction using a scintillation counter.

- Normalize the radioactivity counts to the total protein content of each sample.
- Calculate the percentage of inhibition of palmitate biosynthesis for each **ML356** concentration relative to the vehicle control.

Signaling Pathway and Experimental Workflow

Fatty Acid Synthesis Pathway and ML356 Inhibition

The following diagram illustrates the de novo fatty acid synthesis pathway, highlighting the final step catalyzed by the thioesterase domain of FASN and its inhibition by **ML356**.

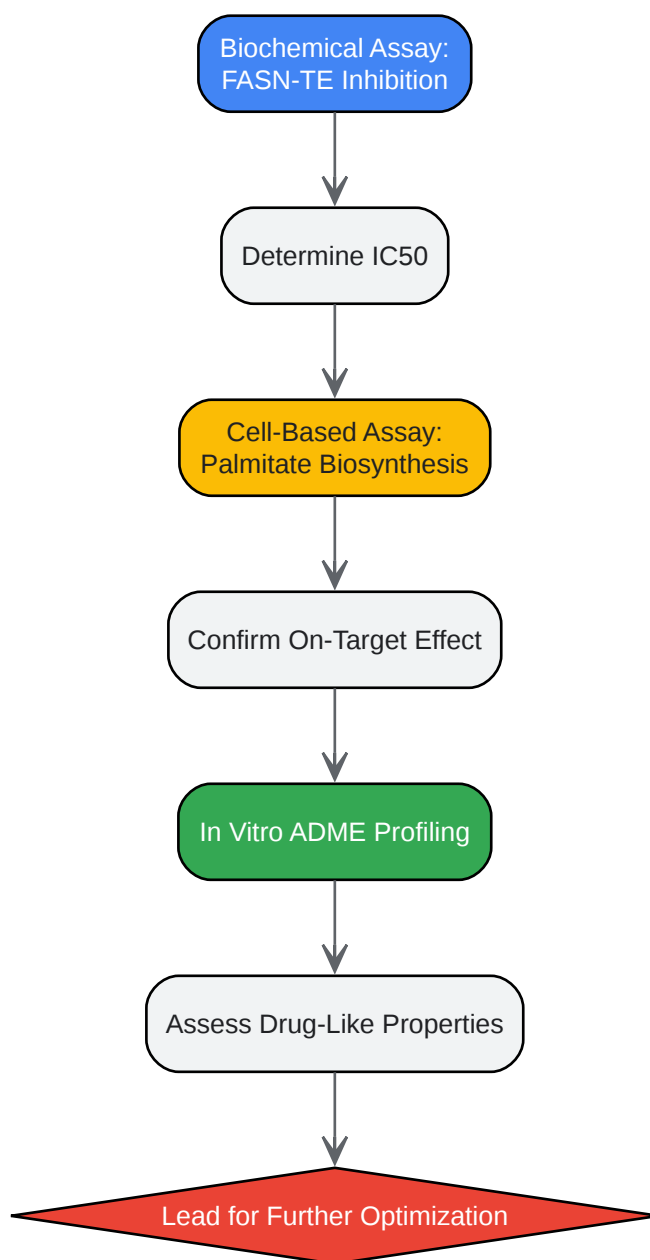


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Caption: Inhibition of the FASN Thioesterase Domain by **ML356**.

Experimental Workflow for Efficacy Determination

The logical flow of experiments to establish the preliminary efficacy of **ML356** is depicted below.



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Caption: Workflow for **ML356** Efficacy Assessment.

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References

- 1. pnas.org [pnas.org]
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